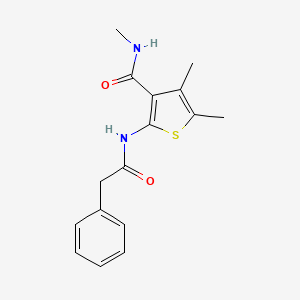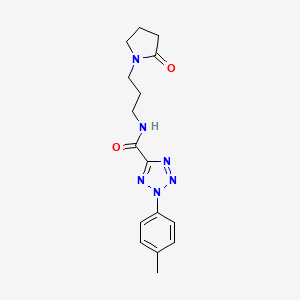
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1H-indole-2-carboxamide, also known as FRM-001, is a novel compound that has been synthesized for use in scientific research. This compound has been found to have potential applications in various fields, including neuroscience, pharmacology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Epidemal Growth Factor Receptor Inhibitors and Anticancer Agents
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed and synthesized to develop novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds demonstrated potent anticancer activities against EGFR high-expressed cancer cell lines, such as human lung adenocarcinoma, Henrietta Lacks strain of cancer cells, and human colorectal cancer cell lines. Some target compounds exhibited selective cytotoxicity, indicating potential as EGFR inhibitors and suggesting low toxicity against normal cells. Notably, a compound with a specific substituent showed the most potent anticancer activity, highlighting the indole scaffold's promise for new anticancer agent development targeting EGFR. This research underscores the importance of furan-indole carboxamide derivatives in cancer therapy, particularly in designing EGFR inhibitors (Lan et al., 2017).
Enzymatic Polymerization and Sustainable Materials
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides are identified as sustainable alternatives to polyphthalamides, with applications in high-performance materials. These polyamides, such as poly(octamethylene furanamide) (PA8F), have been successfully produced through enzymatic polymerization, indicating significant potential in the polymer industry for creating sustainable materials. The enzymatic process allows for the creation of high molecular weight polymers, suggesting that FDCA-based furanic-aliphatic polyamides could play a crucial role in the development of environmentally friendly materials with broad commercial interest (Jiang et al., 2015).
Biocatalytic Production of Furan Carboxylic Acids
Research has demonstrated the high-productivity biocatalytic production of furan carboxylic acids, crucial chemicals in various industries, using cofactor-engineered Escherichia coli cells. These engineered biocatalysts exhibit efficient oxidation of aromatic aldehydes, including those derived from furans, under aerobic conditions. This approach highlights the potential of biocatalysis in producing valuable furan derivatives efficiently and sustainably, underscoring the role of microbial engineering in industrial chemistry (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-9-7-19(11-13-6-8-22-12-13)17(20)16-10-14-4-2-3-5-15(14)18-16/h2-6,8,10,12,18H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVWIDJDKAPEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)


![N-benzyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2757039.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2757040.png)
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2757041.png)
![2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2757042.png)
![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2757045.png)
![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)
![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)

